4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-20(2,3)16-6-8-17(9-7-16)23-11-12-24-18-10-5-15(14-21)13-19(18)22-4/h5-10,13-14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGDSFUMNNFHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde as a promising candidate in the development of anticancer agents. The compound's structure allows for interaction with biological targets involved in cancer progression. Research indicates that derivatives of similar compounds exhibit inhibitory effects on Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers, including colorectal and head and neck cancers .
Case Study: COX-2 Inhibition
A study demonstrated that methoxy-substituted phenolic compounds could serve as effective radiotracers for imaging COX-2 expression in tumors. This suggests that 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde could be synthesized as a derivative to enhance imaging techniques in oncology .
Agricultural Applications
Insect Growth Regulators
The compound has shown potential as an insect growth regulator (IGR). Research on alkoxy-substituted benzaldoxime ethers revealed significant growth deformities in target insect species when treated with compounds structurally related to 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde. Specifically, studies indicated that certain derivatives could cause up to 100% abnormalities in insect growth, making them viable candidates for pest control strategies .
Table: Insect Growth Regulatory Activity
| Compound Structure | Target Insect | Dosage (μg/nymph) | Growth Deformity (%) |
|---|---|---|---|
| 3-Methoxy-4-ethoxybenzaldoxime | Schistocerca gregaria | 20 | 100 |
| 3,4-Dimethoxybenzaldoxime | Schistocerca gregaria | 3 | 50 |
Material Science
Antioxidant Properties
Compounds similar to 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde have been studied for their antioxidant properties. These properties are crucial in preventing oxidative stress in various materials, enhancing their longevity and performance. Research indicates that m-aryloxy phenols can act as effective antioxidants, which could be applicable in polymer industries where oxidative degradation is a concern .
Mechanism of Action
The mechanism of action of 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy and methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde
- Structure: The ethoxy chain terminates in a dimethylamino group instead of tert-butylphenoxy.
- Synthesis : Prepared via alkylation of vanillin with 2-chloro-N,N-dimethylethan-1-amine hydrochloride in DMF under reflux .
- Activity : Demonstrated antifungal properties against Candida albicans (MIC: 8–16 µg/mL) .
- Key Difference: The dimethylamino group enhances water solubility and hydrogen-bonding capacity compared to the hydrophobic tert-butylphenoxy group.
4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2)
- Structure: Lacks the extended ethoxy chain and tert-butylphenoxy substituent.
- Synthesis : Derived from demethylation or direct alkylation of vanillin derivatives .
- Key Difference : Simpler structure with reduced steric hindrance, leading to higher reactivity in condensation reactions .
Substituent Modifications on the Aromatic Ring
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde (CAS 726151-45-7)
- Structure : Nitro group at position 3 instead of methoxy.
4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
- Structure : Contains a bromophenyl group linked via a ketone-functionalized ethoxy chain.
Functional Group Comparisons
Biological Activity
4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological properties, including antibacterial, anti-inflammatory, and other pharmacological effects associated with this compound.
Chemical Structure
The chemical structure of 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde can be represented as follows:
Antibacterial Activity
Research indicates that compounds structurally related to 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde exhibit significant antibacterial activity. For instance, derivatives of 4-methoxybenzaldehyde have been synthesized and tested against various strains of Salmonella, showing minimal inhibitory concentrations (MICs) between 64 μg/mL and 128 μg/mL, suggesting moderate antibacterial potential .
| Compound | Target Strain | MIC (μg/mL) |
|---|---|---|
| MBT | Salmonella typhi | 64 |
| MBT | Salmonella paratyphi A | 64 |
| MBT | Salmonella paratyphi B | 128 |
Anti-inflammatory Activity
The compound has also been reported to possess anti-inflammatory properties. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. Such findings suggest that 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde may be beneficial in treating inflammatory diseases.
Antioxidant Properties
The antioxidant activity of similar phenolic compounds has been documented, indicating a potential for protecting cells from oxidative stress. The presence of methoxy groups in the structure is believed to enhance radical scavenging abilities, contributing to their protective effects against cellular damage.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study focused on the synthesis of thiosemicarbazone derivatives from 4-methoxybenzaldehyde revealed promising antibacterial properties against multiple Salmonella strains. The research highlighted the importance of substituents in enhancing biological activity .
- Inflammation and Cytokine Inhibition : Another investigation into the anti-inflammatory properties of phenolic compounds found that certain derivatives could significantly reduce levels of IL-6 and TNF-alpha in cell cultures, suggesting a pathway for therapeutic applications in inflammatory diseases .
- Oxidative Stress Mitigation : Research exploring the antioxidant capabilities of methoxy-substituted phenols indicated that these compounds could effectively neutralize free radicals, thereby offering protection against oxidative damage in various biological systems .
Q & A
Basic: What are the standard synthetic routes for preparing 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via a multi-step etherification process. A common approach involves:
Alkylation of 4-tert-butylphenol with a dihaloethane (e.g., 1,2-dibromoethane) to form the intermediate 2-(4-tert-butylphenoxy)ethyl bromide.
Coupling with 3-methoxy-4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxy linker.
Purification via column chromatography or recrystallization.
Yield Optimization Strategies:
- Use excess dihaloethane (1.2–1.5 equivalents) to drive the alkylation step .
- Employ polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution reactivity .
- Monitor reactions with TLC or in situ NMR to terminate steps at optimal conversion .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
Critical characterization methods include:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C). The tert-butyl group appears as a singlet at ~1.3 ppm (¹H), while the aldehyde proton resonates at ~9.8–10.2 ppm .
- FTIR : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and ether C-O-C bands (~1240–1270 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How does the tert-butylphenoxy group influence the compound’s steric and electronic properties in macrocyclic synthesis?
Methodological Answer:
The tert-butyl group:
- Enhances solubility in non-polar solvents, facilitating reactions in heterogeneous systems.
- Introduces steric hindrance , directing regioselectivity in nucleophilic additions. For example, in Schiff base formation, the bulky group may favor attack at the less hindered aldehyde position .
- Stabilizes intermediates via hydrophobic interactions, as observed in X-ray crystallography of similar compounds with "w"-shaped conformations .
Experimental Design Tip:
Compare reactivity with non-bulky analogs (e.g., 4-methoxy derivatives) to isolate steric effects .
Advanced: How can computational chemistry predict reaction pathways for this compound in nucleophilic additions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMO) to identify electrophilic sites. The aldehyde’s LUMO energy typically dictates reactivity with amines or hydrazines .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on transition states to optimize reaction conditions.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) if investigating pharmacological applications .
Data Contradiction: How should researchers resolve discrepancies in reported melting points or NMR shifts?
Methodological Answer:
Verify Purity : Use HPLC or elemental analysis to rule out impurities.
Control Crystallization Conditions : Polymorphism can alter melting points; recrystallize from different solvents (e.g., MeOH vs. EtOAc) .
Standardize NMR Protocols : Use internal standards (e.g., TMS) and consistent solvent systems. Cross-reference with computed chemical shifts (e.g., using ACD/Labs or Gaussian) .
Advanced: What strategies enable the use of this compound in synthesizing macrocyclic ligands?
Methodological Answer:
Condensation with Polyamines : React with ethylenediamine or triamines under reflux to form imine-linked macrocycles. Monitor via HRMS for [M+2H]²⁺ ions .
Template Effects : Use metal ions (e.g., Cu²⁺) to pre-organize the aldehyde and amine groups, enhancing cyclization efficiency.
X-ray Crystallography : Confirm macrocycle geometry, noting dihedral angles (e.g., ~78° between aromatic planes in dialdehydes) .
Advanced: How does the ethoxy linker length impact the compound’s bioactivity or material properties?
Methodological Answer:
- Comparative Synthesis : Prepare analogs with shorter (e.g., methylene) or longer (e.g., propoxy) linkers.
- Biological Assays : Test antimicrobial or enzyme inhibition activity to correlate linker length with efficacy .
- Thermal Analysis : Use DSC/TGA to study phase transitions in materials science applications (e.g., liquid crystals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
